4,7-Methanoindan-5-ol, hexahydro-, endo-,exo-
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Overview
Description
4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- is a chemical compound with the molecular formula C₁₀H₁₆O. It is a secondary alcohol with a complex bicyclic structure, containing multiple rings including five-membered, six-membered, and nine-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- typically involves the hydrogenation of indan derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The process is carried out under high pressure and temperature to ensure complete hydrogenation of the indan ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- shares similarities with other bicyclic alcohols such as:
- 4,7-Methanoindan-5-ol, hexahydro-, endo-
- 4,7-Methanoindan-5-ol, hexahydro-, exo-
- 4,7-Methanoindan-5-ol, hexahydro-, endo-,endo-
- 4,7-Methanoindan-5-ol, hexahydro-, exo-,exo- .
Uniqueness
The uniqueness of 4,7-Methanoindan-5-ol, hexahydro-, endo-,exo- lies in its specific stereochemistry and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
10271-42-8 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8R)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9-,10-/m1/s1 |
InChI Key |
FKZJBAXKHJIQDU-VVULQXIFSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@H]3O |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Origin of Product |
United States |
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